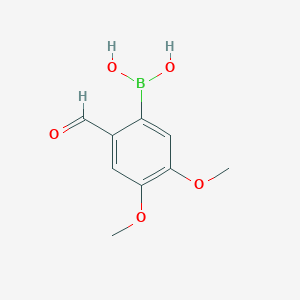

(2-Formyl-4,5-dimethoxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-formyl-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKBAZGRLLTFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C=O)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647252 | |

| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005346-96-2 | |

| Record name | (2-Formyl-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the (2-Formyl-4,5-dimethoxyphenyl)boronic Acid Core

The introduction of a boronic acid moiety onto the dimethoxy-substituted benzaldehyde (B42025) framework can be accomplished through several key transformations. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Directed ortho-Metalation Approaches in Arylboronic Acid Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive aryllithium species. This intermediate can then be trapped with an electrophilic boron source to yield the desired arylboronic acid. organic-chemistry.orgorganic-chemistry.org

In the context of synthesizing this compound, the methoxy (B1213986) groups on the aromatic ring can act as moderate directing groups. organic-chemistry.org However, the aldehyde functionality is sensitive to nucleophilic attack by organolithium reagents. Therefore, it is often necessary to protect the formyl group as an acetal (B89532) prior to the metalation step. The protected aldehyde can then direct the lithiation to the C2 position, followed by quenching with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, and subsequent acidic workup to hydrolyze the acetal and the boronate ester, affording the final product.

Table 1: Key Steps in Directed ortho-Metalation for Arylboronic Acid Synthesis

| Step | Description | Reagents |

| 1. Protection | Conversion of the aldehyde to a stable acetal. | Ethylene glycol, p-toluenesulfonic acid |

| 2. Lithiation | Deprotonation at the ortho position directed by the methoxy and protected formyl groups. | n-Butyllithium or s-Butyllithium |

| 3. Borylation | Trapping of the aryllithium intermediate with an electrophilic boron reagent. | Trimethyl borate or Triisopropyl borate |

| 4. Deprotection | Hydrolysis of the acetal and boronate ester to yield the final boronic acid. | Acidic workup (e.g., HCl) |

Grignard and Organolithium Reagent Mediated Boronation Pathways

The use of Grignard and organolithium reagents generated from aryl halides is a classic and widely employed method for the synthesis of arylboronic acids. nih.gov This pathway involves the formation of a highly nucleophilic organometallic species that subsequently reacts with a boron electrophile.

For the synthesis of this compound, a suitable starting material would be 2-bromo-4,5-dimethoxybenzaldehyde (B182550). The synthesis of this precursor from 3,4-dimethoxybenzaldehyde (B141060) has been reported. uwindsor.ca The Grignard reagent can be prepared by reacting the aryl bromide with magnesium metal. However, the presence of the aldehyde group can be problematic due to its reactivity towards the Grignard reagent. Therefore, similar to the DoM approach, protection of the formyl group is crucial.

Alternatively, an organolithium reagent can be generated via lithium-halogen exchange at low temperatures, for instance, by treating 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) with an alkyllithium reagent like n-butyllithium. prepchem.commdpi.com This method is often faster and occurs under milder conditions than Grignard reagent formation. The resulting aryllithium is then reacted with a trialkyl borate followed by hydrolysis to furnish the target boronic acid. mdpi.com

Table 2: Comparison of Grignard and Organolithium Routes

| Feature | Grignard Reagent Method | Organolithium Reagent Method |

| Precursor | Aryl bromide (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) | Aryl iodide or bromide |

| Organometallic Formation | Reaction with magnesium metal | Halogen-lithium exchange with alkyllithium |

| Reaction Conditions | Often requires initiation | Typically performed at low temperatures (-78 °C) |

| Side Reactions | Potential for Wurtz coupling and reaction with unprotected aldehyde | Reaction with unprotected aldehyde |

| Boron Source | Trialkyl borates | Trialkyl borates |

Palladium-Catalyzed Boronylation Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, have become a cornerstone of modern organic synthesis for the formation of carbon-boron bonds. nih.govorganic-chemistry.org This method offers excellent functional group tolerance, often obviating the need for protecting groups. nih.gov

The synthesis of this compound via this route would typically involve the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govresearchgate.net A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrate. nih.govorganic-chemistry.org For electron-rich aryl bromides, catalyst systems such as Pd(dba)₂/t-Bu-DPEphos have shown high efficiency. organic-chemistry.org The reaction yields the corresponding boronate ester, which can then be hydrolyzed to the boronic acid.

Table 3: Typical Conditions for Palladium-Catalyzed Borylation

| Component | Example | Role |

| Aryl Halide | 2-Bromo-4,5-dimethoxybenzaldehyde | Electrophilic partner |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Palladium Catalyst | Pd(OAc)₂, Pd(dba)₂ | Catalyst |

| Ligand | SPhos, XPhos, t-Bu-DPEphos | Stabilizes and activates the catalyst |

| Base | KOAc, K₃PO₄, Et₃N | Promotes the catalytic cycle |

| Solvent | Dioxane, Toluene (B28343), DMF | Reaction medium |

Multi-Step Synthetic Sequences for Complex Formyl-Dimethoxyphenylboronic Acid Analogs

The this compound core can be incorporated into more complex molecular architectures through multi-step synthetic sequences. A particularly effective strategy involves the use of N-methyliminodiacetic acid (MIDA) boronates. nih.gov These protected boronic acids exhibit remarkable stability to a wide range of reaction conditions, including chromatography, yet can be readily deprotected under mild basic conditions to liberate the free boronic acid. nih.gov

This approach allows for the early introduction of the boronic acid functionality in a protected form, which can then be carried through multiple synthetic steps. For instance, a simple MIDA boronate can undergo various transformations to build up a complex side chain before the final deprotection to reveal the formyl-dimethoxyphenylboronic acid analog. This strategy has been successfully employed in the total synthesis of complex natural products. nih.gov

Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yields

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, particularly for large-scale preparations. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In palladium-catalyzed borylations, high-throughput experimentation can be used to rapidly screen a wide array of catalysts and ligands to identify the optimal combination for a given substrate. nih.gov For electron-rich aryl halides, the choice of a sufficiently electron-rich and sterically demanding phosphine (B1218219) ligand is often critical for achieving high catalytic activity. organic-chemistry.org The base also plays a crucial role, with studies showing that the use of lipophilic carboxylate bases can significantly enhance reaction rates and yields, even at lower temperatures. researchgate.netorganic-chemistry.org

For Grignard and organolithium-based methods, careful control of temperature is paramount to prevent side reactions, such as reaction with the formyl group or decomposition of the organometallic intermediate. The rate of addition of the organolithium reagent to the boron electrophile can also impact the yield and purity of the product.

Mechanistic Considerations in Boronic Acid Formation

The formation of arylboronic acids via the methods described above proceeds through distinct mechanistic pathways.

In directed ortho-metalation , the reaction is initiated by the coordination of the Lewis acidic organolithium reagent to the heteroatom of the directing group. This proximity effect enhances the acidity of the ortho protons, facilitating deprotonation and the formation of a stabilized aryllithium intermediate. nih.gov Subsequent reaction with a trialkyl borate proceeds through a boronate complex, which upon hydrolysis yields the boronic acid.

The Grignard and organolithium pathways involve the formation of a highly polarized carbon-metal bond. The nucleophilic aryl group then attacks the electrophilic boron atom of the trialkyl borate to form a tetracoordinate boronate species. Subsequent workup with acid leads to the protonolysis of the B-O bonds to afford the final boronic acid.

Reactivity and Catalytic Transformations in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions Utilizing (2-Formyl-4,5-dimethoxyphenyl)boronic Acid

This compound serves as a versatile building block in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. Its utility is most prominently demonstrated in Suzuki-Miyaura reactions for biaryl synthesis and in oxidative Heck reactions for the stereoselective formation of cinnamaldehyde (B126680) derivatives. The presence of the ortho-formyl group and the dimethoxy substituents on the phenyl ring influences the reactivity and requires careful optimization of catalytic systems.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl motifs which are prevalent in pharmaceuticals and material science. nih.govnih.gov this compound acts as the organoboron nucleophile in this transformation, coupling with various aryl and heteroaryl halides or triflates. researchgate.net The reaction is valued for its mild conditions, low toxicity of boron byproducts, and broad functional group compatibility. nih.govnih.gov

The versatility of the Suzuki-Miyaura reaction allows this compound to be coupled with a wide array of aryl and heteroaryl halides. The reaction generally exhibits high tolerance for various functional groups on the coupling partner, which is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

The formyl and methoxy (B1213986) groups present on the boronic acid are typically stable under the reaction conditions. The reaction is compatible with a diverse range of functional groups on the aryl halide partner, including ethers, ketones, esters, and nitriles. However, the presence of acidic functional groups like phenols or carboxylic acids on the coupling partner can sometimes inhibit the reaction by interacting with the palladium center. nih.gov Sterically hindered ortho-substituted aryl halides can also be successfully coupled, although this may require more active catalyst systems. nih.gov The table below illustrates the general scope with related boronic acids.

| Aryl Halide Partner | Boronic Acid | Typical Catalyst System | Product Type | General Yield Range |

|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Methoxy-substituted biaryl | Good to Excellent |

| 4-Chlorobenzonitrile | Heteroarylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | Cyano-functionalized biaryl | Good to Excellent nih.gov |

| 1-Bromo-2-methylbenzene | This compound | Pd(PPh₃)₄, Na₂CO₃ | Sterically hindered biaryl | Moderate to Good |

| 3-Bromopyridine | This compound | PdCl₂(dppf), K₂CO₃ | Aryl-heteroaryl compound | Moderate to Good |

| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Ester-functionalized biaryl | Excellent |

Coupling reactions involving sterically hindered substrates, such as those with ortho-substituents on either coupling partner, can be challenging. The ortho-formyl group on this compound presents such a challenge. In these cases, the rate-limiting step is often the reductive elimination from the palladium(II) intermediate. To overcome this, highly active catalyst systems are required. researchgate.net

Strategies to activate the catalytic cycle include:

Use of Highly Active Catalysts: Pre-catalysts, particularly those from the Buchwald-type ligand family (e.g., XPhos or SPhos precatalysts), are highly effective. These systems generate the active Pd(0) species in situ and facilitate the challenging oxidative addition and reductive elimination steps. researchgate.netntnu.no

Choice of Base and Solvent: The selection of the base is critical. Inorganic bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly used. researchgate.netresearchgate.net K₃PO₄ is often superior for hindered substrates. The solvent system, typically a mixture of an organic solvent like dioxane or toluene (B28343) with water, must be optimized to ensure sufficient solubility of all components. researchgate.netntnu.no

The choice of ligand is paramount for a successful Suzuki-Miyaura coupling, as it directly influences the stability, activity, and selectivity of the palladium catalyst. nih.gov For challenging substrates like this compound, which is sterically demanding, the use of bulky and electron-rich phosphine (B1218219) ligands is often essential. researchgate.net

These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst. The steric bulk facilitates the reductive elimination step to form the biaryl product, while the electron-donating nature enhances the rate of oxidative addition. nih.govresearchgate.net Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have demonstrated exceptional activity in coupling sterically hindered aryl chlorides and bromides at low catalyst loadings and mild temperatures. researchgate.netnih.gov

| Ligand | Key Characteristics | Typical Application |

|---|---|---|

| Triphenylphosphine (PPh₃) | Standard, less bulky | Simple, unhindered substrates |

| SPhos | Bulky, electron-rich biarylphosphine | Highly active for hindered aryl chlorides/bromides nih.gov |

| XPhos | Very bulky, electron-rich biarylphosphine | Extremely hindered substrates, room temperature couplings researchgate.net |

| JackiePhos | Electron-deficient phosphine | Promotes site-selectivity in polyhalogenated systems nih.gov |

The oxidative Heck reaction provides a direct method for the arylation of olefins, converting a vinylic C-H bond into a C-C bond under Pd(II) catalysis. nih.gov Unlike the traditional Heck reaction which uses aryl halides, the oxidative variant utilizes organometallic reagents like arylboronic acids. This compound can be effectively coupled with electron-deficient olefins, such as acrolein, to produce substituted cinnamaldehyde derivatives with high stereoselectivity for the (E)-isomer. nih.govacs.org This reaction requires an oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after each catalytic cycle. liv.ac.uk

Significant progress has been made in developing milder and more efficient protocols for the oxidative Heck reaction, avoiding the need for harsh bases and high temperatures. nih.gov Research has demonstrated that the palladium(II)-catalyzed coupling of arylboronic acids with acrolein can proceed smoothly at room temperature under base-free conditions. nih.govacs.org

In one effective system, palladium(II) acetate (B1210297) [Pd(OAc)₂] is used as the catalyst precursor with 2,9-dimethyl-1,10-phenanthroline (dmphen) as the ligand and p-benzoquinone as a stoichiometric oxidant. nih.gov This method allows for the synthesis of a variety of cinnamaldehyde derivatives in good to excellent yields (43-92%). acs.org The reaction exhibits good chemoselectivity, tolerating functionalities such as halogens on the boronic acid partner. acs.org

An alternative approach circumvents the need for an external oxidant altogether. organic-chemistry.org In certain protocols, the reaction is performed in a solvent like acetone (B3395972), which can act as a hydrogen acceptor to facilitate the regeneration of the Pd(II) catalyst, thus eliminating the need for oxygen or other oxidants. liv.ac.ukorganic-chemistry.org These developments make the oxidative Heck reaction a more sustainable and practical method for C-C bond formation. organic-chemistry.org

| Arylboronic Acid | Olefin | Catalytic System | Conditions | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Acrolein | Pd(OAc)₂, dmphen, p-benzoquinone | Acetonitrile, Room Temp, 24h | 92% nih.gov |

| 4-Methoxyphenylboronic acid | Acrolein | Pd(OAc)₂, dmphen, p-benzoquinone | Acetonitrile, Room Temp, 24h | 85% nih.gov |

| 4-Chlorophenylboronic acid | Acrolein | Pd(OAc)₂, dmphen, p-benzoquinone | Acetonitrile, Room Temp, 24h | 81% nih.gov |

| 4-Formylphenylboronic acid | Acrolein | Pd(OAc)₂, dmphen, p-benzoquinone | Acetonitrile, Room Temp, 48h | 72% nih.gov |

| 4-Methoxy-phenylboronic acid | n-Butyl vinyl ether | Pd-dppp, in Acetone | 70 °C, N₂, No external oxidant | Excellent liv.ac.uk |

Oxidative Heck Reaction: Stereoselective Formation of Cinnamaldehyde Derivatives

Regioselectivity Control in Olefin Arylation

In palladium-catalyzed olefin arylation reactions, such as the Heck reaction, the regioselectivity of the C-C bond formation is a critical aspect. For arylboronic acids, the electronic properties of the substituents on the aromatic ring play a significant role in directing the arylation to either the internal (α) or terminal (β) position of the olefin.

The (2-Formyl-4,5-dimethoxyphenyl) group possesses two electron-donating methoxy groups (-OCH₃) and one electron-withdrawing formyl group (-CHO). The methoxy groups, particularly at the para-position to the boronic acid, increase the electron density of the aromatic ring, making the aryl group a better nucleophile. In oxidative Heck reactions involving electron-rich arylboronic acids and electron-rich olefins, there is a strong preference for internal arylation. nih.gov This selectivity is often rationalized by a charge-driven mechanism where the more nucleophilic, electron-rich aryl group preferentially attacks the more electron-poor internal carbon of the olefin within the cationic palladium intermediate. nih.gov

While specific studies detailing the regioselectivity of this compound in olefin arylation are not extensively documented, the general principles observed for electron-rich arylboronic acids suggest a likely preference for the formation of the internal arylated product. The precise ratio of internal to terminal products would, however, also depend on factors like the nature of the olefin, the ligand on the palladium catalyst, and the reaction conditions.

Table 1: Expected Regioselectivity in Olefin Arylation with Substituted Arylboronic Acids

| Arylboronic Acid Type | Olefin Type | Predominant Product | Rationale |

|---|---|---|---|

| Electron-Rich (e.g., with -OCH₃ groups) | Electron-Rich | Internal (α-arylation) | Charge-driven selectivity; nucleophilic aryl group attacks the more electrophilic carbon of the olefin. nih.gov |

Reoxidant Systems in Palladium(II)-Mediated Heck Reactions

The oxidative Heck reaction utilizes a Pd(II) catalyst, which is reduced to Pd(0) during the catalytic cycle. For the reaction to be catalytic, a reoxidant is required to regenerate the active Pd(II) species from the Pd(0) intermediate. The choice of the reoxidant system is crucial for the efficiency and success of the reaction.

Commonly employed reoxidant systems for oxidative Heck reactions with arylboronic acids include:

Copper(II) Salts: Copper(II) salts, such as Cu(OAc)₂ or CuCl₂, are frequently used. They can reoxidize Pd(0) to Pd(II) while being reduced to Cu(I) or Cu(0). researchgate.net

Quinones: Benzoquinone and its derivatives are effective stoichiometric oxidants that can directly reoxidize Pd(0).

Other Systems: In some cases, alternative methods that avoid traditional oxidants have been developed. For instance, using acetone as a solvent can allow it to act as a hydrogen acceptor, facilitating the regeneration of the Pd(II) catalyst without forming Pd(0). liv.ac.uk

For a substrate like this compound, a typical reoxidant system in a Pd(II)-mediated Heck reaction would likely involve a copper(II) salt, potentially in the presence of air or oxygen to ensure efficient catalyst turnover. researchgate.netliv.ac.uk The aldehyde functionality is generally compatible with these mild oxidative conditions.

Table 2: Common Reoxidant Systems for Pd(II)-Mediated Oxidative Heck Reactions

| Reoxidant System | Typical Components | Role of Components | Key Features |

|---|---|---|---|

| Copper-based | Cu(OAc)₂, CuCl₂ | Reoxidizes Pd(0) to Pd(II) | Widely used, effective. researchgate.net |

| Oxygen-coupled | O₂, Air | Terminal oxidant, regenerates co-catalyst (e.g., Cu(I) to Cu(II)) | Environmentally friendly. liv.ac.uk |

| Quinone-based | Benzoquinone (BQ) | Stoichiometric oxidant for Pd(0) | Effective but generates stoichiometric waste. |

Other Transition Metal-Catalyzed Coupling Methodologies (e.g., Negishi Cross-Coupling)

While the Suzuki coupling is the most common reaction for boronic acids, the boronic acid moiety can be converted to other organometallic reagents for use in different cross-coupling reactions. For instance, transmetalation from boron to zinc can generate an organozinc reagent, which can then participate in a Negishi cross-coupling reaction.

The Negishi coupling is renowned for its high functional group tolerance. nih.gov A hypothetical Negishi-type reaction involving this compound would first involve its conversion to the corresponding organozinc halide. This species could then be coupled with various organic halides (aryl, vinyl, alkyl) using a palladium or nickel catalyst. The presence of the aldehyde and methoxy groups on the aromatic ring is generally well-tolerated in Negishi couplings, making it a viable strategy for forming C-C bonds that might be challenging under other conditions. nih.gov This methodology expands the synthetic utility of the title compound beyond boronic acid-specific reactions.

Reactivity of the Aldehyde Moiety in Subsequent Transformations

The formyl group (-CHO) on the this compound molecule is a versatile functional handle for a wide range of subsequent chemical transformations. After the boronic acid has been utilized in a coupling reaction, the aldehyde can be modified to introduce further molecular complexity.

Key transformations of the aldehyde moiety include:

Reductive Amination: Reaction with primary or secondary amines to form an imine (Schiff base), followed by reduction (e.g., with NaBH₄ or NaBH₃CN), yields the corresponding secondary or tertiary amine. This is a powerful method for introducing nitrogen-containing substituents. researchgate.net

Oxidation: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂).

Reduction: Reduction of the aldehyde, for example with sodium borohydride (B1222165) (NaBH₄), provides the corresponding benzyl (B1604629) alcohol.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, enabling carbon chain extension.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, to form new C-C bonds.

The reactivity of the aldehyde in 2-formylphenylboronic acid derivatives has been explored, for instance, in reactions with secondary aromatic amines to form complex boronic acid-containing amine structures. researchgate.net This demonstrates the utility of the aldehyde as a key site for diversification.

Influence of Dimethoxy Substituents on Aromatic Reactivity and Selectivity

The two methoxy (-OCH₃) groups on the aromatic ring have a profound influence on the reactivity and selectivity of the this compound.

The combined effect of these substituents creates a complex reactivity pattern. The powerful activating effect of the two methoxy groups generally outweighs the deactivating effect of the formyl group at specific positions. The positions ortho and para to the methoxy groups are strongly activated. The position C-6 (ortho to one methoxy and the formyl group, and meta to the other methoxy group) is the most likely site for electrophilic attack, as it benefits from the activating effect of both methoxy groups while being meta to the deactivating formyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Potassium permanganate |

| Sodium chlorite |

| Benzoquinone |

| Copper(II) acetate |

Mechanistic Investigations and Computational Elucidation of Reaction Pathways

Detailed Mechanistic Studies of Palladium-Catalyzed Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for synthesizing complex organic molecules. The mechanism for reactions involving arylboronic acids like (2-Formyl-4,5-dimethoxyphenyl)boronic acid is generally understood to proceed through a well-established catalytic cycle. This cycle involves a sequence of elementary steps that regenerate the active palladium(0) catalyst.

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming an arylpalladium(II) halide intermediate.

Following oxidative addition, the crucial transmetalation step occurs. The boronic acid, after activation with a base, transfers its aryl group (in this case, the 2-formyl-4,5-dimethoxyphenyl group) to the palladium(II) center, displacing the halide. This forms a diarylpalladium(II) intermediate. The base plays a critical role by converting the boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the organic group to the electropositive palladium center.

The final step of the cycle is reductive elimination . The two organic groups on the diarylpalladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Density Functional Theory (DFT) Calculations for Proposed Intermediates and Transition States

DFT calculations are a powerful method for investigating the thermodynamics and kinetics of each step in the palladium-catalyzed cycle. By computing the free energy profiles of proposed reaction pathways, researchers can identify the most likely mechanism. researchgate.netresearchgate.net These calculations provide detailed geometric information about intermediates and transition states, which are often too transient to be observed experimentally.

For a typical Suzuki-Miyaura coupling involving a substituted arylboronic acid, DFT can be used to:

Determine the relative energies of the reactants, intermediates, transition states, and products.

Identify the rate-determining step of the reaction by locating the transition state with the highest energy barrier.

Visualize the bonding changes that occur during key steps like oxidative addition and reductive elimination.

The table below shows a representative set of calculated free energy barriers for the elementary steps in a palladium-catalyzed cross-coupling reaction, illustrating how DFT can quantify the energetics of the cycle.

| Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| Oxidative Addition | TS-OA | +15.2 |

| Transmetalation | TS-TM | +12.5 |

| Reductive Elimination | TS-RE | +18.7 |

Note: Data are representative and derived from computational studies on analogous palladium-catalyzed cross-coupling systems.

Analysis of Steric and Electronic Effects on Reaction Kinetics and Thermodynamics

The substituents on the this compound molecule exert significant steric and electronic influences on the reaction.

Electronic Effects : The two methoxy (B1213986) groups (-OCH₃) at the 4- and 5-positions are electron-donating groups (EDGs). They increase the electron density on the aromatic ring, which can enhance the rate of transmetalation by making the aryl group more nucleophilic. Conversely, the formyl group (-CHO) at the 2-position is an electron-withdrawing group (EWG), which decreases the ring's electron density. This electronic push-pull relationship can modulate the reactivity of the boronic acid in a complex manner.

Computational Studies on Ligand-Catalyst Interactions and Reactivity Modulation

The choice of ligand coordinated to the palladium catalyst is crucial for the success of a cross-coupling reaction. Computational studies are instrumental in understanding how different ligands modulate the catalyst's reactivity. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), can alter the electronic properties and steric environment of the palladium center.

Electronic Modulation : Electron-rich ligands can increase the electron density on the palladium, which generally promotes the oxidative addition step but may slow down reductive elimination.

Steric Modulation : Bulky ligands can create a sterically demanding environment around the palladium atom. This can facilitate the reductive elimination step by promoting the collapse of the diarylpalladium(II) intermediate to release the product and regenerate the catalyst.

DFT calculations can model these ligand-catalyst interactions, predicting how changes in ligand structure (e.g., varying the Tolman cone angle or electronic parameters) will affect the energy barriers of the catalytic cycle, thereby enabling the rational design of more efficient catalyst systems.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Biologically Active Analogs of (2-Formyl-4,5-dimethoxyphenyl)boronic Acid

The strategic design of biologically active molecules often leverages this compound as a crucial building block. A prominent example is in the synthesis of aristolactam analogs, a class of compounds investigated for their potent biological activities. Researchers have developed efficient one-pot strategies for the construction of a diverse library of these analogs. nih.govlookchem.com

A key synthetic approach involves a palladium-catalyzed Suzuki–Miyaura coupling followed by an aldol (B89426) condensation cascade sequence. lookchem.com In this process, this compound is reacted with various substituted isoindolin-1-ones. The reaction is typically facilitated by a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) and a base like cesium carbonate, often under microwave irradiation to enhance reaction rates and yields. lookchem.com This methodology allows for the rapid generation of a wide range of aristolactam derivatives with varied substitutions on different parts of the molecular framework, enabling extensive exploration of their biological potential. lookchem.com The versatility of this synthetic route highlights the importance of this compound in generating libraries of complex molecules for biological screening.

Structure-Activity Relationship (SAR) Studies of Functionalized Phenylboronic Acids

The biological activity of phenylboronic acids is intricately linked to the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence efficacy and target interaction.

The substituents on the phenyl ring of this compound have a profound impact on its physicochemical properties, which in turn dictates its biological behavior. Boronic acids are Lewis acids, and their acidity (measured by the pKa value) is a critical determinant of their interaction with biological targets. nih.gov

The formyl group at the ortho position is strongly electron-withdrawing. This feature significantly increases the Lewis acidity of the boronic acid, resulting in a lower pKa value compared to unsubstituted phenylboronic acid. nih.govmdpi.com A lower pKa is advantageous for biological applications as it allows the boronic acid to exist in a more reactive, tetrahedral boronate form at physiological pH, enhancing its ability to bind to biological diols. nih.gov

| Substituent Group | Position on Ring | Electronic Effect | Impact on Boronic Acid pKa | Significance for Biological Activity |

|---|---|---|---|---|

| Formyl (-CHO) | 2- (ortho) | Electron-Withdrawing | Decreases pKa (Increases Acidity) | Enhances binding to diols at physiological pH. mdpi.comnih.gov |

| Methoxy (B1213986) (-OCH3) | 4, 5- (meta, para) | Electron-Donating | Increases pKa (Decreases Acidity) | Modulates overall acidity and can influence lipophilicity and target interactions. nih.gov |

The substituents on the phenylboronic acid scaffold guide its interaction with specific biological targets and pathways. One of the primary mechanisms of action for boronic acids is their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are common structural motifs in many biomolecules, particularly sugars. rsc.org This property allows phenylboronic acid-containing molecules to target cell surface glycans, such as sialic acid, which is often overexpressed on the surface of cancer cells. rsc.org The enhanced acidity conferred by the 2-formyl group facilitates this binding under physiological conditions. nih.gov

Furthermore, 2-formylphenylboronic acids can undergo an intramolecular cyclization to form a 3-hydroxybenzoxaborole. mdpi.com This ring-chain tautomerism is significant because benzoxaboroles are a class of compounds known for their biological activity. researchgate.net For instance, the antifungal drug Tavaborole, a benzoxaborole, functions by trapping a specific adenosine (B11128) monophosphate (AMP) molecule in the editing site of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis. mdpi.comnih.gov The ability of 2-formylphenylboronic acids to form this cyclic structure opens up a therapeutic pathway based on the inhibition of such essential enzymes in pathogens. mdpi.com

Investigation of Therapeutic Applications

The unique chemical properties of this compound make it a valuable precursor for compounds with potential therapeutic applications, particularly in oncology and infectious diseases.

This compound is a key reactant in the synthesis of aristolactam analogs, which have been evaluated for their antitumor activity. nih.govlookchem.com Studies on a library of synthetic aristolactam derivatives revealed that specific substitution patterns lead to potent cytotoxic activity against a broad range of human cancer cell lines, including those that are resistant to multiple drugs. nih.govlookchem.com

Notably, research has shown that aristolactam analogs bearing multi-methoxy substitutions on the phenanthrene (B1679779) ring, derived from precursors like this compound, exhibit significantly potent antitumor activities. lookchem.com Some synthetic derivatives have demonstrated GI50 (50% growth inhibition) values in the submicromolar and even subnanomolar ranges against various human cancer cell lines, indicating high potency. nih.govlookchem.com

| Cancer Cell Line | GI50 Value |

|---|---|

| Various Human Cancer Lines | Subnanomolar Range (<0.1 nM) |

| Doxorubicin-Resistant Cell Lines | Subnanomolar Range (<0.1 nM) |

| Etoposide-Resistant Cell Lines | Subnanomolar Range (<0.1 nM) |

| Paclitaxel-Resistant Cell Lines | Subnanomolar Range (<0.1 nM) |

The research into 2-formylphenylboronic acid derivatives has also extended to antimicrobial and antifungal applications. While direct studies on this compound are limited in this area, research on structurally related compounds provides a strong rationale for its potential. For example, 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated both antibacterial and antifungal properties. mdpi.comnih.gov

The mechanism of action is believed to involve the cyclized benzoxaborole form of the molecule, which inhibits leucyl-tRNA synthetase (LeuRS), an enzyme vital for microbial protein synthesis. mdpi.comnih.gov This inhibition ultimately halts the growth of the microorganism. The analog 5-trifluoromethyl-2-formylphenylboronic acid has shown activity against the fungus Candida albicans and the bacteria Escherichia coli and Bacillus cereus. mdpi.com This suggests that other substituted 2-formylphenylboronic acids, including the 4,5-dimethoxy variant, could be promising leads in the development of new antimicrobial and antifungal agents.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Fungus | Moderate Activity Reported |

| Aspergillus niger | Fungus | Higher Activity Reported |

| Escherichia coli | Gram-negative Bacteria | Higher Activity Reported |

| Bacillus cereus | Gram-positive Bacteria | MIC value lower than Tavaborole |

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For substituted arylboronic acids like (2-Formyl-4,5-dimethoxyphenyl)boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR, often supplemented by multi-dimensional techniques, is crucial for an unambiguous assignment of its structure.

Proton (¹H) NMR Analysis of Aldehyde and Aromatic Protons

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The aldehyde proton of the formyl group is typically observed as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region of the spectrum for a compound with the substitution pattern of this compound is expected to show two singlets, corresponding to the two non-equivalent aromatic protons. The precise chemical shifts of these protons are influenced by the electronic effects of the formyl, dimethoxy, and boronic acid substituents.

For a closely related compound, 4-formylphenylboronic acid, the aldehydic proton appears at approximately 10.0 ppm. The aromatic protons are observed as two doublets, consistent with a para-substituted benzene (B151609) ring. In the case of this compound, the two methoxy (B1213986) groups would introduce additional complexity and influence the exact chemical shifts of the aromatic protons.

Table 1: Representative ¹H NMR Data for Substituted Phenylboronic Acids

| Compound | Solvent | Aldehyde Proton (ppm) | Aromatic Protons (ppm) |

| 4-Formylphenylboronic acid | DMSO-d₆ | ~10.0 (s) | ~7.9 (d), ~7.7 (d) |

| 2-Formylphenylboronic acid | CDCl₃ | ~9.9 (s) | ~8.0-7.4 (m) |

Note: Data presented is based on typical values for related compounds and serves for illustrative purposes.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically appearing significantly downfield in the range of 190-200 ppm.

The aromatic region will display signals for the six carbons of the benzene ring. The carbon atom attached to the boron atom (ipso-carbon) often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The two methoxy groups will have characteristic signals around 55-60 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbons (-OCH₃) | 55 - 60 |

| Carbon-Boron (C-B) | Broad, often difficult to observe |

Boron-11 (¹¹B) NMR in Characterizing Boronic Acid Environment

¹¹B NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination number of the boron atom. For arylboronic acids, which exist in equilibrium with their corresponding boroxine (B1236090) anhydrides, the ¹¹B NMR spectrum typically shows a broad signal.

For trigonal planar (sp² hybridized) boronic acids, the chemical shift is generally observed in the range of 27-33 ppm. The formation of a tetrahedral (sp³ hybridized) boronate species, for instance, through interaction with a diol, results in a significant upfield shift to the range of 5-9 ppm. This sensitivity makes ¹¹B NMR an excellent technique for studying the interactions and reactivity of the boronic acid moiety.

Multi-dimensional NMR Techniques for Complex Structures

For a definitive assignment of all proton and carbon signals, especially in complex molecules, multi-dimensional NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These experiments would be instrumental in unequivocally assigning the specific resonances of the aromatic protons and carbons in this compound.

X-ray Crystallography: Determination of Solid-State Conformation and Crystal Packing

While NMR spectroscopy provides detailed information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and ultimately the macroscopic properties of the compound.

Analysis of the Boronic Acid Group Planarity and Torsional Angles

The crystal structure of phenylboronic acid and its derivatives typically reveals a dimeric structure in the solid state, formed through hydrogen bonds between the hydroxyl groups of two boronic acid moieties. This results in the formation of a central eight-membered ring.

A key structural parameter is the planarity of the boronic acid group (-B(OH)₂) and its orientation relative to the phenyl ring. The torsional angle between the plane of the phenyl ring and the C-B-O plane provides insight into the degree of conjugation and steric interactions between the boronic acid group and its ortho-substituents. In many arylboronic acids, the boronic acid group is nearly coplanar with the aromatic ring to maximize π-conjugation. However, bulky ortho substituents can cause a significant twist. For this compound, the ortho-formyl group would likely influence this torsional angle.

Table 3: Illustrative Crystallographic Data for Phenylboronic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Unit Cell Dimensions | a = 6.89 Å, b = 15.35 Å, c = 12.18 Å |

| Bond Length (C-B) | ~1.56 Å |

| Bond Length (B-O) | ~1.37 Å |

| Hydrogen Bond (O-H···O) | ~2.7 Å |

Note: This data is for the parent phenylboronic acid and serves as a reference for the types of parameters obtained from an X-ray crystallographic study.

Elucidation of Intermolecular Hydrogen Bonding Networks

The supramolecular architecture of this compound in the solid state is significantly influenced by a network of intermolecular hydrogen bonds. Arylboronic acids are well-documented for their tendency to form stable dimeric structures through hydrogen bonding. nih.gov The primary and most robust interaction involves the boronic acid functional groups of two adjacent molecules. The hydroxyl groups of the B(OH)₂ moiety act as both hydrogen bond donors and acceptors, leading to the formation of a centrosymmetric eight-membered ring. This is characterized by two strong O-H···O hydrogen bonds, a motif commonly observed in the crystal structures of phenylboronic acids.

Furthermore, the oxygen atoms of the methoxy groups (-OCH₃) can also participate as acceptors in weak C-H···O hydrogen bonds. These interactions, while individually less significant than the strong O-H···O bonds of the boronic acid dimer, collectively contribute to the formation of a complex three-dimensional network, influencing the packing and solid-state properties of the compound.

Table 1: Potential Intermolecular Hydrogen Bonds in this compound

| Donor (D) | Acceptor (A) | Type of Interaction | Description |

|---|---|---|---|

| O-H (Boronic Acid) | O=B (Boronic Acid) | Strong | Forms the primary centrosymmetric dimer structure. |

| C-H (Aromatic Ring) | O=C (Formyl) | Weak | Links adjacent dimers or chains. |

| C-H (Formyl) | O=C (Formyl) | Weak | Contributes to the extended supramolecular assembly. rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) in Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of this compound. The spectra are characterized by distinct bands corresponding to the vibrational modes of its constituent parts.

The most prominent feature in the FT-IR spectrum is a broad absorption band in the high-frequency region, typically between 3200 and 3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the boronic acid group, broadened due to strong hydrogen bonding. The stretching vibration of the aldehydic C-H bond usually appears as a weaker band near 2850 cm⁻¹.

The carbonyl (C=O) stretching vibration of the formyl group gives rise to a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The precise position of this band is sensitive to the electronic environment and potential intermolecular interactions. Aromatic C=C stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ range.

The B-O stretching vibrations of the boronic acid moiety are typically found in the 1300-1400 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the aryl-ether methoxy groups are also expected, generally appearing between 1200 and 1300 cm⁻¹. The analysis of these vibrational modes helps confirm the presence of all key functional groups within the molecular structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Boronic Acid (-B(OH)₂) | 3200 - 3600 | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Formyl (-CHO) | ~2850 | ~2850 | Weak to Medium |

| C=O Stretch | Formyl (-CHO) | 1680 - 1700 | 1680 - 1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 | Medium to Strong |

| B-O Stretch | Boronic Acid (-B(OH)₂) | 1300 - 1400 | 1300 - 1400 | Strong |

Electronic Spectroscopy (UV-Vis) in Characterizing Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is used to characterize the electronic transitions within this compound. The molecule contains a substituted benzene ring, which acts as a chromophore, and its absorption spectrum is dictated by electronic transitions involving the π-electron system. libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring, are typically of high intensity. The presence of the formyl and dimethoxy substituents, which are conjugated with the phenyl ring, influences the energy of these transitions, often causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

The formyl group's carbonyl oxygen and the methoxy groups' ether oxygens possess non-bonding electrons (n electrons). Consequently, lower-energy n → π* transitions are also possible. libretexts.org These transitions involve the promotion of a non-bonding electron into a π* antibonding orbital and are generally of much lower intensity than π → π* transitions. The solvent used for analysis can also affect the position of these absorption maxima.

Table 3: Expected Electronic Transitions for this compound

| Absorption Band (λmax) | Electronic Transition | Chromophore / Involved Orbitals | Expected Intensity |

|---|---|---|---|

| ~220 - 260 nm | π → π* | Substituted Phenyl Ring | High |

| ~270 - 320 nm | π → π* | Conjugated System (Phenyl + C=O) | Medium to High |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. DFT calculations, often employing functionals like B3LYP, are instrumental in predicting the optimized molecular geometry, electronic properties, and spectroscopic features of compounds like (2-Formyl-4,5-dimethoxyphenyl)boronic acid. researchgate.netnih.gov

Theoretical studies on related dimethoxybenzene derivatives have demonstrated that DFT can accurately predict molecular geometries, including the planarity of the phenyl ring and the orientation of substituents. researchgate.net For this compound, DFT calculations would likely reveal a nearly planar phenyl ring, with the boronic acid and formyl groups exhibiting some degree of rotation. The methoxy (B1213986) groups, due to their electronic and steric influence, would adopt conformations that minimize steric hindrance while maximizing electronic stabilization.

DFT studies on diindolylmethane-phenylboronic acid hybrids have shown that the cis-trans configuration of the B(OH)₂ group is generally the most stable. nih.gov A similar conformational preference is expected for this compound. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results for both molecular geometries and vibrational frequencies. researchgate.net

Table 1: Predicted Geometrical Parameters from DFT Studies on Analogous Phenylboronic Acids

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| B-C Bond Length | 1.55 - 1.57 Å | Aromatic ring substitution, conjugation |

| C-O (methoxy) Bond Length | 1.35 - 1.37 Å | Electronic effects of other substituents |

| C=O (formyl) Bond Length | 1.21 - 1.23 Å | Intramolecular hydrogen bonding |

| B-O Bond Length | 1.36 - 1.38 Å | Hybridization of boron, hydrogen bonding |

| Dihedral Angle (O-B-C-C) | 0° - 30° | Steric hindrance, crystal packing forces |

Note: This data is based on general findings for substituted phenylboronic acids and may vary for the specific title compound.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated using DFT. These values are critical for understanding the reactivity and electronic transitions of the molecule. For instance, studies on 3-aminophenylboronic acid have shown that electronic transitions primarily involve the HOMO to LUMO transfer. lodz.pl

Molecular Dynamics Simulations in Solution Phase Behavior and Conformational Dynamics

MD simulations can provide valuable insights into the conformational dynamics of the molecule, including the rotation of the formyl and boronic acid groups, as well as the methoxy substituents. nih.gov The flexibility of these groups can influence the molecule's ability to interact with biological targets. The solvent environment plays a crucial role in these dynamics, as highlighted in studies of other organic molecules where solvent can induce conformational changes. caltech.edu

In aqueous solutions, water molecules can form hydrogen bonds with the hydroxyl groups of the boronic acid and the carbonyl oxygen of the formyl group. MD simulations can elucidate the structure and dynamics of these hydration shells. nih.govnih.gov The interaction with water is also fundamental to understanding the acidity and tautomerism of the boronic acid, as discussed in a later section.

Table 2: Potential Applications of MD Simulations for this compound

| Area of Investigation | Information Gained |

|---|---|

| Conformational Flexibility | Rotational barriers of formyl, boronic acid, and methoxy groups. |

| Solvation Structure | Organization of water molecules around the solute. |

| Hydrogen Bonding Dynamics | Lifetimes and geometry of hydrogen bonds with solvent. |

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques widely used in drug discovery to predict the biological activity of molecules.

Molecular Docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org For this compound, docking studies could be employed to investigate its potential as an inhibitor of various enzymes. Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. nih.gov Docking simulations could help in identifying potential protein targets and understanding the key interactions at the binding site. nih.govnih.gov For example, studies on other boronic acid derivatives have successfully used docking to predict their binding patterns within enzyme active sites. researchgate.net

QSAR modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, untested compounds. For a series of boronic acid derivatives, a QSAR model could be developed to correlate physicochemical properties (e.g., electronic parameters, steric properties, hydrophobicity) with their inhibitory potency against a specific target. nih.gov Such models are valuable for guiding the synthesis of more potent analogs. While specific QSAR studies on this compound are lacking, the methodology has been successfully applied to other boronic acid-based inhibitors, such as dipeptidyl boronic acid proteasome inhibitors. nih.govdocumentsdelivered.comdntb.gov.ua

Table 3: Key Descriptors in QSAR Models for Boronic Acid Inhibitors

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, partial charges | Governs covalent bond formation and electrostatic interactions. |

| Steric | Molecular volume, surface area | Influences fit within the enzyme's binding pocket. |

| Hydrophobic | LogP | Affects binding affinity and cell permeability. |

| Topological | Connectivity indices | Encodes information about molecular branching and shape. |

Note: The importance of each descriptor is target-dependent.

Theoretical Insights into Acidity and Tautomerism of Boronic Acids

A particularly interesting feature of 2-formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with a cyclic form, a 3-hydroxybenzoxaborole. researchgate.netrsc.orgresearchgate.net This intramolecular cyclization involves the nucleophilic attack of one of the boronic acid hydroxyl groups on the carbonyl carbon of the formyl group.

Computational studies using DFT can be employed to calculate the relative energies of the open-chain and cyclic tautomers, thereby predicting the equilibrium constant for this process. rsc.orgresearchgate.net The solvent environment is expected to play a significant role in this equilibrium. Studies on related functionalized 2-formylphenylboronic acids have shown that the equilibrium can be influenced by the nature of the substituents on the phenyl ring. researchgate.net

Table 4: Factors Influencing the Tautomeric Equilibrium of 2-Formylphenylboronic Acids

| Factor | Effect on Equilibrium |

|---|---|

| Electronic nature of substituents | Electron-withdrawing groups can favor the cyclic form. |

| Steric hindrance | Bulky substituents near the reacting groups can disfavor cyclization. |

| Solvent polarity | Polar solvents can influence the stability of both tautomers differently. |

Analysis of Spin Coupling and Magnetic Properties in Derived Systems

While this compound itself is not a radical and is diamagnetic, its derivatives could potentially exhibit interesting magnetic properties. For instance, if it is incorporated into a larger molecular system containing unpaired electrons, such as a metal complex or an organic radical, computational methods can be used to analyze the spin coupling and magnetic behavior of the resulting system.

DFT calculations can be used to predict the spin density distribution in radical species and to calculate the exchange coupling constants between magnetic centers. mdpi.com These parameters are crucial for understanding the nature of the magnetic interactions (ferromagnetic or antiferromagnetic) within the molecule.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules, and the spin-spin coupling constants observed in NMR spectra provide valuable information about the connectivity and stereochemistry of a molecule. ucl.ac.uk Theoretical calculations can predict these coupling constants, including those involving the boron nucleus (¹¹B or ¹⁰B). caltech.edursc.orgacs.orgacs.org For this compound, calculating the coupling constants between boron and adjacent carbon and hydrogen atoms can aid in the interpretation of its NMR spectra.

Table 5: Types of Spin Coupling Constants Amenable to Calculation

| Coupling | Notation | Structural Information Provided |

|---|---|---|

| Boron-Carbon | ¹J(¹¹B, ¹³C) | Information about the B-C bond. |

| Boron-Proton | nJ(¹¹B, ¹H) | Through-bond connectivity. |

| Proton-Proton | nJ(¹H, ¹H) | Connectivity and dihedral angles. |

| Carbon-Proton | nJ(¹³C, ¹H) | Structural assignment. |

Note: "n" denotes the number of bonds separating the coupled nuclei.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of highly functionalized arylboronic acids is a cornerstone of modern organic chemistry. Future research will likely focus on developing more atom-economical and environmentally benign methods for preparing (2-Formyl-4,5-dimethoxyphenyl)boronic acid. ccspublishing.org.cn Traditional multi-step syntheses often involve harsh reagents and generate significant waste. researchgate.net Emerging strategies aim to circumvent these issues.

Key areas of development include:

C-H Borylation: Direct, transition-metal-catalyzed borylation of the C-H bond on a pre-existing 2,3-dimethoxybenzaldehyde (B126229) scaffold would represent a significant improvement over classical methods that often start from halogenated precursors. nih.gov This approach reduces the number of synthetic steps and avoids the use of organometallic intermediates like Grignard or organolithium reagents. organic-chemistry.org

Organocatalytic Approaches: The development of metal-free catalytic systems for the formylation or borylation of aromatic rings is a growing field. nih.govresearchgate.net An organocatalytic route could offer milder reaction conditions and reduce the risk of heavy metal contamination in the final product. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control compared to batch processes. mdpi.com A flow-based synthesis could enable the rapid production of this boronic acid with high purity by minimizing side reactions. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes

| Parameter | Traditional Route (e.g., Halogen-Lithium Exchange) | Future C-H Borylation Route |

|---|---|---|

| Starting Material | Halogenated 2,3-dimethoxybenzaldehyde | 2,3-dimethoxybenzaldehyde |

| Key Reagents | n-BuLi, Trialkyl borate (B1201080) | B2pin2, Metal Catalyst (e.g., Ir, Rh) |

| Number of Steps | Multiple (including halogenation) | Fewer (potentially one-pot) |

| Environmental Impact | Higher (use of cryogenic conditions, pyrophoric reagents) | Lower (higher atom economy, milder conditions) |

Exploration of Novel Catalytic Applications Beyond Traditional Cross-Couplings

While the boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions, the unique combination of functional groups in this compound allows for its potential use as a catalyst itself. inovatus.esnih.govelsevier.esrsc.org The field of boronic acid catalysis (BAC) leverages the ability of boronic acids to reversibly interact with hydroxyl groups, activating them for subsequent reactions. ualberta.carsc.org

Future research could explore:

Asymmetric Catalysis: The ortho-formyl group could be used to anchor chiral auxiliaries, creating a chiral environment around the boronic acid. Such a catalyst could be employed in enantioselective reactions, such as asymmetric amide bond formation or Friedel-Crafts alkylations. ualberta.ca

Dual-Activation Catalysis: The compound could act as a dual-role catalyst where the boronic acid activates an alcohol or carboxylic acid, and the aldehyde group participates in a separate catalytic cycle, for instance, by forming an enamine with a secondary amine co-catalyst.

Photoredox Catalysis: The electron-rich dimethoxy-substituted phenyl ring could be investigated for its electronic properties in photoredox catalytic cycles, potentially in combination with the boronic acid's Lewis acidity.

Expansion of Pharmacological Profiles and Identification of New Biological Targets

Boronic acids and their cyclic esters, benzoxaboroles, are an important class of compounds in medicinal chemistry, with approved drugs for antifungal and anti-inflammatory applications. acs.orgresearchgate.netresearchgate.net The formyl group on this compound is a precursor to the benzoxaborole scaffold, which can be formed via intramolecular cyclization. rsc.org This structural feature makes it a prime candidate for pharmacological screening.

Emerging research directions include:

Enzyme Inhibition: Boronic acids are known inhibitors of serine proteases. nih.gov Derivatives could be screened against a wide range of enzymes, such as β-lactamases to combat antibiotic resistance, or proteasomes for anticancer applications. nih.govnih.gov Phenylboronic acids have also been investigated as inhibitors for enzymes like arylsulfatase B and KPC-2 carbapenemase. nih.govchemrxiv.org

Antimicrobial and Antiparasitic Activity: Benzoxaboroles derived from this compound could be tested against various pathogens. The leucyl-tRNA synthetase (LeuRS) is a well-described target for benzoxaboroles in fungi and bacteria. acs.orgnih.gov

Pharmacological Chaperones: Phenylboronic acids have been identified as potential pH-selective ligands for enzymes, suggesting a role as pharmacological chaperones for misfolded proteins in genetic diseases. chemrxiv.org

Table 2: Potential Biological Targets for Derivatives

| Derivative Type | Potential Target Class | Therapeutic Area |

|---|---|---|

| Benzoxaborole | Leucyl-tRNA synthetase (LeuRS) | Antibacterial, Antifungal acs.org |

| Acyclic Boronic Acid | Serine β-Lactamases | Antibiotic Resistance nih.gov |

| Peptidyl Boronic Acid | Proteasome | Oncology nih.gov |

| Substituted Phenylboronic Acid | Arylsulfatase B (ARSB) | Lysosomal Storage Disorders chemrxiv.org |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The progression of drug discovery and materials science is increasingly reliant on automation and high-throughput methods. nih.gov this compound is well-suited for integration into these platforms due to its multiple reactive handles.

Future prospects involve:

Combinatorial Library Synthesis: Automated synthesis platforms can use the compound as a scaffold. bris.ac.uk The aldehyde can be converted into a vast array of functional groups via reductive amination or Wittig reactions, while the boronic acid can undergo Suzuki couplings with a library of aryl halides. This would rapidly generate a large number of diverse derivatives for screening. foresight.org

High-Throughput Screening (HTS): The synthesized libraries can be subjected to HTS to identify hits for specific biological targets or material properties. rsc.org For instance, boronic acid-functionalized plates have been used for the high-throughput pharmacokinetic study of glycosides. nih.gov High-throughput crystallography can also be used to rapidly screen how boron-containing fragments bind to protein targets. nih.govacs.org

Investigation into Materials Science Applications of Functionalized Arylboronic Acid Derivatives

Arylboronic acids are valuable building blocks for functional organic materials due to their stability and reactivity in cross-coupling reactions. ccspublishing.org.cn The specific substitution pattern of this compound makes its derivatives interesting candidates for advanced materials. scispace.com

Potential areas for investigation are:

Organic Electronics: Polymers and oligomers synthesized via Suzuki coupling of this molecule's derivatives could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-donating methoxy (B1213986) groups can tune the electronic properties of the resulting conjugated materials.

Covalent Organic Frameworks (COFs): The boronic acid is a classic functional group for the synthesis of COFs through self-condensation or reaction with polyol linkers. The aldehyde group offers a secondary reactive site for post-synthetic modification of the COF, allowing for the introduction of new functionalities.

Sensing Materials: Polymers or surfaces functionalized with this molecule could be used as chemical sensors. The boronic acid moiety is known to reversibly bind to diols, such as saccharides, while the aldehyde group can be used to immobilize the sensor or tether recognition elements like fluorescent dyes. rsc.org

Green Chemistry Approaches in the Synthesis and Application of this compound

Adherence to the principles of green chemistry is a critical goal for future chemical research. inovatus.es This involves using safer solvents, reducing waste, and improving energy efficiency.

Future research in this context will focus on:

Benign Solvents: Developing synthetic and catalytic protocols that work in water or bio-based solvents instead of hazardous organic solvents. nih.govrsc.org

Catalyst Recyclability: Designing heterogeneous catalysts for the synthesis or application of the compound, allowing for easy separation and reuse, thus reducing cost and waste. inovatus.es

Atom Economy: Prioritizing reaction pathways, such as C-H activation, that maximize the incorporation of atoms from reactants into the final product, thereby minimizing the generation of byproducts. rsc.orgmdpi.com

By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component in the development of novel catalysts, therapeutics, and advanced materials.

Q & A

Q. What are the key structural features of (2-formyl-4,5-dimethoxyphenyl)boronic acid that enable its biochemical interactions?

The compound contains a boronic acid group, a formyl group, and two methoxy substituents. The boronic acid moiety allows reversible covalent binding with diols (e.g., sugars or glycoproteins), while the formyl group enables iminoboronate formation with lysine residues in proteins, facilitating applications in protein nanopore modification . The methoxy groups enhance solubility and influence electronic effects, modulating binding kinetics .

Q. How can this compound be synthesized and purified to avoid boroxine formation?

Boronic acids are typically synthesized via Miyaura borylation or cross-coupling reactions. Due to their tendency to form boroxines (trimers via dehydration), purification requires inert conditions, low temperatures, and rapid chromatography. Derivatization with diols (e.g., pinacol) to form boronic esters stabilizes intermediates, which are later hydrolyzed to the free acid . For aromatic boronic acids like this compound, protecting the formyl group during synthesis is critical to avoid side reactions .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is recommended for detecting boronic acid impurities at sub-ppm levels. Key parameters include:

- Ionization : Negative-ion ESI for underivatized acids.

- Mobile phase : Ammonium acetate buffer (pH 5–7) to stabilize boronic acids.

- Validation : Follow ICH guidelines for linearity (1–1000 ppb), LOQ (<1 ppm), and recovery (>90%) .

Advanced Research Questions

Q. How do the binding kinetics of this compound with diols compare to other arylboronic acids?

Stopped-flow kinetic studies reveal that binding rates (kon) follow the trend: fructose > tagatose > mannose > glucose, correlating with diol geometry and thermodynamic stability. For this compound, the larger substituents reduce kon by ~30% compared to smaller analogs (e.g., 2-acetylphenylboronic acid), as steric hindrance slows complexation . Equilibrium constants (Keq) are pH-dependent, peaking at pH 8–9 due to boronate anion formation .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein sensing?

- Surface engineering : Immobilize the boronic acid on carboxymethyl dextran via amine coupling to minimize hydrophobic interactions.

- Buffer optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interference.

- Competitive elution : Displace bound glycoproteins with 0.1 M sorbitol in pH 10 borate buffer . Control experiments with non-glycosylated proteins (e.g., RNase A) are essential to validate specificity .

Q. How can MALDI-MS be optimized for sequencing peptide conjugates of this boronic acid?

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation and enhances ionization.

- Fragmentation : Use CID at 20–30 eV to cleave peptide bonds while preserving the boronic acid moiety.

- Data interpretation : Look for diagnostic peaks at m/z corresponding to [M + DHB + H]<sup>+</sup> and dehydration products .

Q. What computational tools predict mutagenic risks of boronic acid impurities in drug substances?

- In silico models : Use Derek Nexus or Leadscope to flag structural alerts (e.g., α,β-unsaturated carbonyl groups).

- QSAR : Train models on Ames test data for boronic acids to prioritize impurities for LC-MS/MS screening .

- Crystallography : Analyze impurity-protein adducts (e.g., with proteasomes) to assess binding modes .

Contradictions and Open Challenges

- Binding affinity vs. kinetics : While larger substituents enhance thermodynamic stability (e.g., higher Kd), they may reduce kon due to steric effects .

- Analytical variability : MALDI-MS results for boronic acids can differ based on derivatization protocols; DHB esterification is superior to pinacol for peptide sequencing .

- Selectivity in glycoprotein capture : Secondary interactions (e.g., hydrophobic) complicate boronic acid-based separations, requiring multi-parameter optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.